(2-Phenyl-1,3-thiazol-5-yl)methanamine
Description
Historical Context and Discovery
The discovery and development of this compound is intimately connected to the broader history of thiazole chemistry, which began with the groundbreaking work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber in 1887. On November 18, 1887, these pioneering chemists signed what could be considered the birth certificate of thiazole chemistry under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Their foundational work established the theoretical framework for understanding five-membered heterocyclic compounds containing both nitrogen and sulfur atoms, providing the conceptual foundation upon which modern thiazole derivatives like this compound would later be developed.
Hantzsch and Weber proved the existence of thiazole and established its relationship to other heterocyclic systems, comparing thiazole derivatives to glyoxaline and pyrazole. Their methodical approach to understanding the reactivity of carbon atoms positioned between sulfur and nitrogen laid the groundwork for subsequent synthetic developments. The historical controversy that followed their initial discoveries, particularly the debates with Tcherniac that continued for thirty-six years, ultimately led to refined understanding of thiazole chemistry and synthetic methodologies. This historical foundation proved crucial for the eventual synthesis of complex thiazole derivatives containing phenyl and aminomethyl substituents.
The evolution from simple thiazole structures to more complex derivatives like this compound reflects decades of advancement in synthetic organic chemistry. The development of robust methodologies for thiazole synthesis, particularly the Hantzsch thiazole synthesis and its modifications, enabled chemists to create increasingly sophisticated molecules. The incorporation of phenyl groups and amine functionalities represents a natural progression in the field's development, driven by the need for compounds with enhanced biological activity and improved pharmacological properties.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing the sophisticated evolution of thiazole-based molecular design. Heterocyclic hybrid frameworks have emerged as a burgeoning domain within drug discovery and medicinal chemistry, attracting considerable attention in recent years due to their diverse biological activities and synthetic accessibility. The thiazole pharmacophore fragments found in natural products such as peptide alkaloids, metabolites, and cyclopeptides have demonstrated broad spectrum pharmacological potentials, making compounds like this compound valuable targets for synthetic chemists.
The strategic approach of molecular hybridization, exemplified by the combination of thiazole cores with phenyl and aminomethyl substituents, has markedly enhanced drug efficacy while mitigating resistance to multiple drugs and minimizing toxicity concerns. This compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the thiazole moiety provides a stable foundation for further molecular elaboration. The versatility of the thiazole scaffold has been demonstrated through its incorporation into numerous therapeutic agents, establishing a precedent for the continued exploration of derivatives like this compound.
The compound's significance extends beyond its immediate applications to its role as a model system for understanding structure-activity relationships in thiazole chemistry. Thiazole derivatives have risen to prominence as important scaffolds, attracting the attention of researchers in medicinal chemistry due to their remarkable variety of biological activities. The presence of both nitrogen and sulfur atoms in the aromatic five-membered ring creates unique electronic properties that contribute to the compound's potential biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiretroviral properties.
Chemical Taxonomy and Nomenclature
The systematic classification and nomenclature of this compound reflects its position within the established hierarchy of heterocyclic organic compounds. According to chemical databases and regulatory agencies, this compound is officially designated with the Chemical Abstracts Service registry number 298705-56-3, providing a unique identifier for scientific and commercial purposes. The European Community has assigned it the number 848-471-9, while the molecular data list number MFCD02853617 serves as an additional identifier in chemical databases.
The compound belongs to the broader class of 1,3-thiazoles, which are characterized as mancude organic heteromonocyclic compounds containing both sulfur and nitrogen atoms in specific positions within the five-membered ring. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as this compound, clearly indicating the substitution pattern and functional groups present in the molecule. Alternative names include (2-phenyl-1,3-thiazol-5-yl)methylamine and (2-Phenylthiazol-5-yl)methanamine, reflecting variations in nomenclature conventions while maintaining structural accuracy.
The molecular formula C₁₀H₁₀N₂S indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one sulfur atom, with a calculated molecular weight of 190.27 grams per mole. The International Chemical Identifier (InChI) string 1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 provides a standardized representation of the compound's connectivity, while the InChI Key PKLIUDDDCZOCFU-UHFFFAOYSA-N serves as a condensed hash identifier for database searches.
Table 1: Chemical Identification Data for this compound
Structural Features of the Thiazole Scaffold
The structural foundation of this compound rests upon the thiazole scaffold, a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms in a planar aromatic ring system. The thiazole ring exhibits significant pi-electron delocalization and possesses considerable aromaticity, characteristics that contribute to the compound's stability and reactivity patterns. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current characteristic of aromatic systems.
The calculated pi-electron density distribution within the thiazole ring identifies the carbon atom at position 5 as the primary site for electrophilic substitution, while the carbon at position 2 bearing the attached hydrogen is susceptible to deprotonation. These electronic characteristics directly influence the reactivity and synthetic accessibility of substituted derivatives like this compound. The planar nature of the thiazole ring system allows for effective conjugation with attached aromatic groups, such as the phenyl substituent at position 2, enhancing the overall electronic delocalization and potentially affecting biological activity.
The specific substitution pattern in this compound features a phenyl group attached at position 2 of the thiazole ring and an aminomethyl group at position 5. The phenyl substituent increases the molecular lipophilicity and provides additional sites for potential intermolecular interactions through pi-pi stacking and aromatic interactions. The aminomethyl functionality at position 5 introduces basicity to the molecule and provides a handle for further chemical modifications or biological interactions through hydrogen bonding.
The three-dimensional conformation of the molecule allows for multiple rotational states around the carbon-carbon bond connecting the phenyl group to the thiazole ring, as well as around the carbon-nitrogen bond of the aminomethyl substituent. These conformational degrees of freedom contribute to the molecule's ability to adopt various binding conformations when interacting with biological targets or participating in chemical reactions. The combination of aromatic character, substituent effects, and conformational flexibility makes this compound a structurally rich compound suitable for diverse chemical and biological applications.
Table 2: Structural Characteristics of this compound
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLIUDDDCZOCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344290 | |
| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298705-56-3 | |
| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Thiazole Ring Formation
The thiazole ring is typically constructed via cyclization reactions involving α-haloketones and thioamide derivatives, a classical approach known as the Hantzsch thiazole synthesis. This method involves the nucleophilic attack of a thioamide sulfur on an α-haloketone, followed by ring closure to form the thiazole core.
- Reaction conditions: The reaction is generally carried out under reflux in solvents such as ethanol or toluene, sometimes under acidic or basic catalysis to facilitate cyclization.
Introduction of the Phenyl Group
The phenyl substituent at the 2-position of the thiazole ring is often introduced by starting with α-haloketones bearing a phenyl group or by substitution reactions on the thiazole ring.
- For example, phenacyl bromide (2-bromoacetophenone) can be used as the α-haloketone precursor, which already contains the phenyl group, simplifying the synthesis.
Installation of the Methanamine Group
The methanamine group at the 5-position of the thiazole ring can be introduced by:
- Reduction of the corresponding (2-Phenyl-1,3-thiazol-5-yl)methanol intermediate.
- Reductive amination of the aldehyde or hydroxymethyl precursor with ammonia or ammonium salts.
- Direct amination via reaction with formaldehyde and ammonium chloride under reductive conditions.
A typical synthetic route reported involves the following steps:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form 2-phenylthiazole | α-haloketone (e.g., phenacyl bromide) + thiourea, reflux in ethanol | High (varies) | Classical Hantzsch synthesis |
| 2 | Hydroxymethylation at 5-position | Reaction with formaldehyde under basic conditions | Moderate | Forms (2-Phenyl-1,3-thiazol-5-yl)methanol |
| 3 | Reductive amination | Formaldehyde + ammonium chloride + reducing agent (e.g., NaBH3CN) | Moderate to good | Converts hydroxymethyl to methanamine |
An alternative approach involves the use of Lawesson’s reagent for thiazole ring formation from benzamide derivatives, as reported in the synthesis of related thiazol-5-amine compounds:
- Benzamide derivatives with cyanoethyl groups are reacted with Lawesson’s reagent in toluene at 100 °C for 48 hours.
- The product is purified by silica gel chromatography to yield the thiazol-5-amine derivative.
- This method provides a route to substituted thiazol-5-amines, which can be further functionalized to obtain (2-Phenyl-1,3-thiazol-5-yl)methanamine analogs.
Industrial synthesis of this compound often employs:
- Batch or continuous flow reactors to optimize reaction parameters such as temperature, pressure, and pH.
- Use of automated systems for precise control to maximize yield and purity.
- Purification techniques including recrystallization and chromatography to isolate the dihydrochloride salt form, which is often the desired pharmaceutical intermediate.
- Microwave-assisted synthesis has been explored to accelerate reaction rates and improve energy efficiency.
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketone (phenacyl bromide), thiourea | Ethanol, reflux | Classical, well-established | High yield, straightforward | Requires careful control of conditions |
| Lawesson’s Reagent Cyclization | Benzamide derivatives | Lawesson’s reagent, toluene, 100 °C, 48 h | Provides thiazol-5-amine intermediates | Useful for substituted derivatives | Longer reaction time, moderate yield |
| Reductive Amination | (2-Phenyl-1,3-thiazol-5-yl)methanol | Formaldehyde, ammonium chloride, NaBH3CN | Mild, reductive conditions | Direct amination, good selectivity | Requires careful handling of reducing agents |
| Industrial Scale | Batch/continuous flow reactors | Automated control, purification | Optimized for yield and purity | Scalable, reproducible | Requires investment in equipment |
- The Hantzsch synthesis remains the most common and reliable method for constructing the thiazole ring with phenyl substitution.
- Reductive amination is preferred for introducing the methanamine group due to its mild conditions and good selectivity.
- Lawesson’s reagent offers an alternative for synthesizing thiazol-5-amine derivatives but may require longer reaction times and careful purification.
- Industrial processes emphasize scalability and purity, often employing continuous flow techniques and advanced purification methods.
- Microwave-assisted synthesis is an emerging technique to reduce reaction times and improve efficiency.
The preparation of this compound involves well-established synthetic strategies centered on the Hantzsch thiazole synthesis, followed by functionalization steps to introduce the methanamine group. Alternative methods using Lawesson’s reagent provide routes to related intermediates. Industrial production adapts these methods for scale, focusing on process optimization and product purity. The choice of method depends on the desired scale, available starting materials, and required purity.
Chemical Reactions Analysis
Types of Reactions: (2-Phenyl-1,3-thiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
The applications of (2-Phenyl-1,3-thiazol-5-yl)methanamine and its derivatives are varied, especially in medicinal chemistry, due to the unique structural features and biological activities associated with thiazole rings.
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine, a derivative of this compound, combines a thiazole derivative with a methylated amine group and has potential applications in medicinal chemistry. The molecular formula for this compound is C₁₄H₁₆N₂O₄S.
Relevance to RAS Inhibition
Certain compounds, including N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, demonstrate the ability to inhibit Ras-effector interaction . These compounds achieve this by selectively stabilizing conformational state 1(T) of Ras GTP .
Medicinal Chemistry
this compound derivatives have potential in medicinal chemistry due to the diverse biological activities of thiazole rings. These activities make the compound an interesting candidate for pharmacological evaluation.
Anti-irritant and Anti-inflammatory applications
A study has identified a novel nonapeptide with anti-irritating and anti-inflammatory properties . This peptide, derived from histone H2A, reduced heat-induced irritation in guinea pig skin and suppressed oxidative burst in activated neutrophils . The study suggests potential applications in treating dermal disorders like psoriasis and inflammatory diseases such as multiple sclerosis and arthritis .
Dermal Nanotoxicity
Research on polystyrene and TiO2 nanoparticles showed no phototoxicity, acute cutaneous irritation, or skin sensitization, suggesting the human skin equivalent model (HSEM) can be a useful alternative for dermal nanotoxicity evaluation .
Transdermal Drug Delivery
D-Limonene can be used as a chemical enhancer in transdermal drug delivery by increasing skin permeability and shortening lag time . A study showed that d-Limonene significantly increased the flux of 6-mercaptopurine through the skin, with no skin irritation or sensitization observed in human and animal subjects .
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-thiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) (2-Phenyl-1,3-thiazol-4-yl)methanamine
This positional isomer differs by the methanamine group at position 4 instead of 4. The shift in substitution alters electronic distribution and steric effects, which may influence binding affinity in biological systems.
(b) N-Methyl Derivatives
This modification is commercially available (95% purity) and highlights the importance of amine functionalization in optimizing pharmacokinetic properties .
(c) [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
This derivative (CAS 1340521-16-5) features a methoxymethyl group at position 2, increasing solubility compared to the parent compound. With a molecular weight of 234.32 g/mol, it demonstrates how auxiliary substituents can fine-tune physicochemical characteristics .
(a) Antifungal Thiazole Derivatives
Compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides exhibit significant antifungal activity, as reported in and . While these are benzamide derivatives, the thiazole core’s substitution pattern (e.g., 4/5-chlorophenyl groups) correlates with efficacy. For example, 5-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide emerged as highly active, suggesting that electron-withdrawing groups enhance antifungal properties .
(b) Anti-T. gondii Activity
describes a thiazolidinone derivative with a 4-chlorophenyl group showing anti-Toxoplasma gondii activity.
(a) Catalytic Methods
The Sm(ClO4)3-catalyzed Biginelli reaction () under ultrasound irradiation exemplifies efficient heterocycle synthesis.
(b) Structural Elucidation
Crystallography tools like SHELX and SIR97 () are critical for confirming molecular configurations. These programs ensure accurate determination of substitution patterns, which is essential for structure-activity relationship studies .
Biological Activity
(2-Phenyl-1,3-thiazol-5-yl)methanamine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its significant role in various biological activities, including antimicrobial and anticancer properties. The presence of the phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial and antifungal activities against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 13.40 µM |
| Candida albicans | 16.69 µM |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that it may induce cell death through mechanisms independent of traditional apoptotic pathways. Specifically, it has been implicated in necroptosis, where it influences cellular signaling pathways leading to cell death without engaging caspase-dependent mechanisms. This unique mode of action positions it as a candidate for further therapeutic exploration in oncology.
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cell survival and death pathways. Its structural features allow it to participate in nucleophilic attacks on electrophilic centers within biological systems.
Case Studies and Research Findings
Several case studies have highlighted the significance of this compound in pharmacological research:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to standard treatments like kojic acid and arbutin .
- Cancer Cell Studies : In vitro studies showed that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
- Interaction with Enzymes : Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways, enhancing drug efficacy in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2-Phenyl-1,3-thiazol-5-yl)methanamine, and how can impurities be minimized during synthesis?
- Methodology : Cyclization reactions using thiazole precursors (e.g., 2-phenyl-1,2,3-triazole derivatives) under basic conditions (e.g., KOH/CS₂) are common . Impurities like unreacted intermediates or byproducts (e.g., oxadiazole-thiones) can be reduced via column chromatography or recrystallization. Purity validation should include HPLC (≥95%) and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm amine (-NH₂) and aromatic proton environments (δ 7.2–8.5 ppm for phenyl; δ 2.5–3.5 ppm for thiazole-CH₂) .
- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹) .
- MS (ESI+) : Molecular ion [M+H]+ at m/z 205.1 (C₁₁H₁₂N₂S) .
Q. How does the thiazole ring influence the compound’s stability under varying pH conditions?
- Methodology : Perform stability studies in buffers (pH 1–12) at 25°C/40°C. Monitor degradation via UV-Vis (λmax ~270 nm) and LC-MS. The electron-withdrawing thiazole nitrogen enhances stability in acidic conditions but may hydrolyze in strongly basic media .
Advanced Research Questions
Q. How can computational tools like Multiwfn be used to analyze the electronic properties of this compound?
- Methodology :
- Wavefunction Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., amine group: −50 kcal/mol) .
- Orbital Composition : Evaluate HOMO-LUMO gaps (ΔE ~4.5 eV) to predict reactivity in cross-coupling reactions .
- Topological Analysis : Use electron localization function (ELF) to assess bonding character in the thiazole ring .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Methodology :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
- SAR Analysis : Modify substituents (e.g., methyl groups at position 4) to isolate target interactions .
- Metabolic Profiling : Use liver microsomes to assess stability and metabolite interference .
Q. How can the compound’s potential as a kinase inhibitor be evaluated through molecular docking?
- Methodology :
- Protein Preparation : Retrieve kinase structures (e.g., PDB: 3NYX) and optimize protonation states with MOE.
- Docking Parameters : Use AutoDock Vina (grid size: 25 ų) to simulate binding poses. The phenyl-thiazole moiety may occupy hydrophobic pockets, while the amine forms hydrogen bonds with catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
